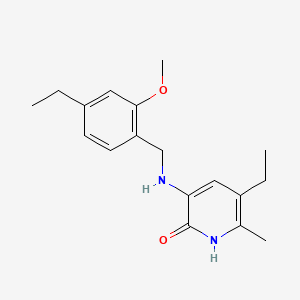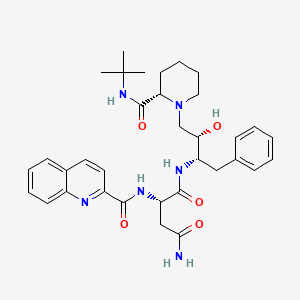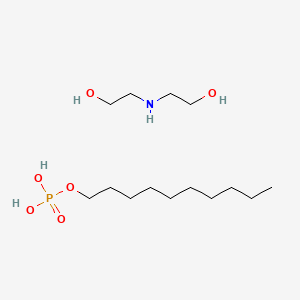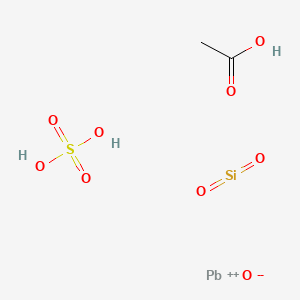
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dioxosilane;lead(2+);oxygen(2-)sulfuric acid typically involves the reaction of acetic acid with lead oxide (PbO), silica (SiO₂), and sulfuric acid (H₂SO₄). The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as mixing, heating, and purification to obtain the final product with high purity and yield .
化学反応の分析
Types of Reactions
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of lead and silicon.
Reduction: Reduction reactions may involve the conversion of lead(2+) to elemental lead or other lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce lead dioxide (PbO₂) and silicon dioxide (SiO₂), while reduction may yield elemental lead and silicon .
科学的研究の応用
Acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be employed in biological studies to investigate the effects of lead and silicon on biological systems.
Medicine: Research into the potential medical applications of this compound includes its use in diagnostic imaging and as a therapeutic agent.
作用機序
The mechanism of action of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
類似化合物との比較
Similar Compounds
Acetic acid;dioxosilane;lead(2+) dihydride;oxygen(2-);sulfuric acid: This compound has a similar structure but includes a dihydride group instead of the standard lead(2+) ion.
Acetic acid;reaction products with lead oxide (PbO), silica, and sulfuric acid: This is another closely related compound with similar chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid lies in its specific combination of elements and the resulting chemical properties. This combination allows for a wide range of applications and reactions that may not be possible with other similar compounds .
特性
分子式 |
C2H6O9PbSSi |
|---|---|
分子量 |
441 g/mol |
IUPAC名 |
acetic acid;dioxosilane;lead(2+);oxygen(2-);sulfuric acid |
InChI |
InChI=1S/C2H4O2.H2O4S.O2Si.O.Pb/c1-2(3)4;1-5(2,3)4;1-3-2;;/h1H3,(H,3,4);(H2,1,2,3,4);;;/q;;;-2;+2 |
InChIキー |
QLAKWLKQZXXRPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.[O-2].OS(=O)(=O)O.O=[Si]=O.[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


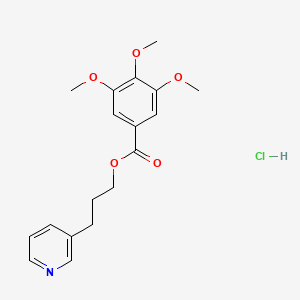

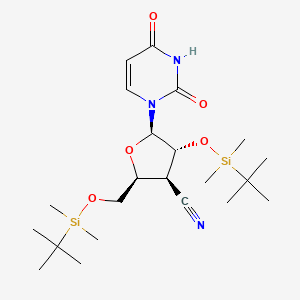
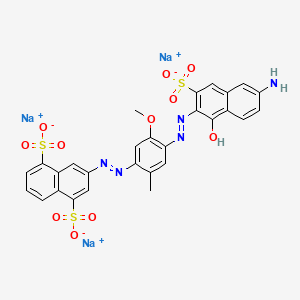
![3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12798889.png)

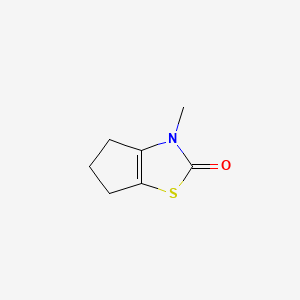
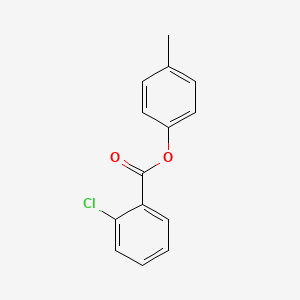
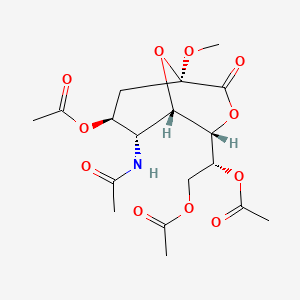
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
